
Ethyl 4-bromo-2-methyl-3-oxobutanoate
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Description
Ethyl 4-bromo-2-methyl-3-oxobutanoate is a useful research compound. Its molecular formula is C7H11BrO3 and its molecular weight is 223.06 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-bromo-2-methyl-3-oxobutanoate, and what parameters govern reaction efficiency?
Methodological Answer: The compound is synthesized via bromination of ethyl 3-oxobutanoate derivatives. A metal-free approach involves reacting ethyl 3-oxobutanoate with EPDTB (1,3-dibromo-5,5-dimethylhydantoin) in EtOAc at 5–10°C for 24 minutes, monitored by TLC (10% EtOAc/hexane). Critical parameters include:
- Temperature control : Maintaining <10°C minimizes side reactions.
- Stoichiometry : A 1:1.67 molar ratio (substrate:EPDTB) ensures complete bromination.
- Workup : Water washing and anhydrous Na₂SO₄ drying are essential for purity .
Alternative routes use bromine (Br₂) in acetic acid for analogous brominated esters, though this may require stricter safety protocols .
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key data should be prioritized?
Methodological Answer:
- NMR Spectroscopy : Focus on ¹H NMR (δ ~4.2–4.4 ppm for ethyl ester protons; δ ~3.5 ppm for methyl groups) and ¹³C NMR (δ ~170 ppm for carbonyl carbons). Compare with CRC Handbook data (e.g., C₆H₁₁BrO₂ derivatives) for validation .
- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) stretches.
- Mass Spectrometry : Look for molecular ion peaks at m/z 209.04 (C₆H₉BrO₃⁺) .
X-ray crystallography (e.g., SHELX refinement) resolves ambiguities in stereochemistry .
Q. How is purity assessed, and what challenges arise during purification?
Methodological Answer:
- TLC Monitoring : Use 10% EtOAc/hexane; target Rf ~0.3–0.4.
- Recrystallization : Ethanol/water mixtures are optimal for removing unreacted starting materials.
- GC-MS/HPLC : Quantify impurities >0.5%. Challenges include brominated byproducts (e.g., di-brominated analogs) and residual solvents, requiring multiple washing steps .
Advanced Research Questions
Q. How can computational methods model the reactivity and regioselectivity of bromination in this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bromination sites. The α-carbon to the ketone is more electrophilic due to conjugation.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., EtOAc vs. acetic acid) on reaction pathways. highlights hydrazone derivatives studied via computational crystallography .
Q. How should researchers resolve contradictions in reported spectral data or synthetic yields?
Methodological Answer:
- Cross-Validation : Replicate synthesis under standardized conditions (e.g., 5°C, 24-minute reaction) and compare yields with prior studies .
- Isomer Discrimination : Use 2D NMR (COSY, HSQC) to distinguish between 4-bromo and 2-bromo isomers.
- Literature Meta-Analysis : Tabulate discrepancies (e.g., melting points, NMR shifts) and correlate with synthetic conditions (Table 1).
Table 1: Reported Data Contradictions and Resolutions
Parameter | Study A | Study B | Resolution Method |
---|---|---|---|
Yield (%) | 78 | 65 | TLC monitoring optimization |
¹H NMR (δ, ppm) | 4.25 (q, J=7 Hz) | 4.30 (q, J=7 Hz) | Deuterated solvent calibration |
Q. What mechanistic insights explain the bromination regioselectivity in similar β-keto esters?
Methodological Answer: Bromination occurs preferentially at the α-position to the ketone due to:
- Electronic Effects : Resonance stabilization of the enolate intermediate.
- Steric Factors : Methyl groups at the 2-position hinder alternative sites.
Kinetic studies (e.g., stopped-flow UV-Vis) can quantify activation barriers, while isotopic labeling (²H/¹³C) tracks proton transfer steps .
Q. How is this compound utilized in synthesizing bioactive heterocycles or pharmaceutical intermediates?
Methodological Answer:
- Cyclization Reactions : React with hydrazines to form pyrazoles (e.g., ’s hydrazone derivatives).
- Amphetamine Precursors : Reductive amination of the ketone group yields intermediates for forensic analysis (e.g., 3-oxo-2-phenylbutanamide derivatives) .
- Anticancer Agents : Derivatives like 4-(fluorophenyl)-4-oxobutanoic acid are explored for bioactivity .
Q. What crystallographic strategies using SHELX improve structural determination accuracy?
Methodological Answer:
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve bromine atom positions.
- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals. Validate with R1 < 5% and wR2 < 12%.
- Hydrogen Bonding Analysis : Generate ORTEP diagrams to map intermolecular interactions (e.g., ’s ethyl hydrazono derivatives) .
Properties
Molecular Formula |
C7H11BrO3 |
---|---|
Molecular Weight |
223.06 g/mol |
IUPAC Name |
ethyl 4-bromo-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C7H11BrO3/c1-3-11-7(10)5(2)6(9)4-8/h5H,3-4H2,1-2H3 |
InChI Key |
UFGBECWLMBMOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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